REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[I:15]I>O>[F:1][C:2]1[N:3]=[C:4]([I:15])[C:5]([OH:8])=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5.0374 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered through a 0.22 μm PTFE membrane
|
Type
|
WASH
|
Details
|
the precipitate was washed with water (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
The precipitate was dried at <1 mm Hg and 60° C. for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
heated into 20 mL dry DCE
|
Type
|
FILTRATION
|
Details
|
The cloudy solution was filtered hot
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated
|
Type
|
WASH
|
Details
|
washed with water (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried under a stream of nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The solids were washed with hexanes (3×50 mL), DCM (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under a stream of nitrogen for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=N1)I)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |